N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the acylation of the amino group with 2-methylpropanoyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. The aminoethyl group can form ionic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a silane moiety.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups but lacks the thiazole ring.
Uniqueness: N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the aminoethyl and methylpropanamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H15N3OS |
---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-6(2)8(13)12-9-11-7(3-4-10)5-14-9/h5-6H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
IMWGDCJPLMVXKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.